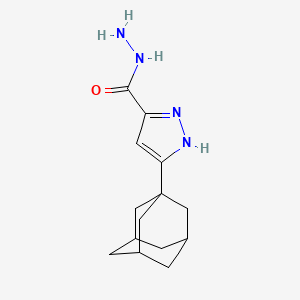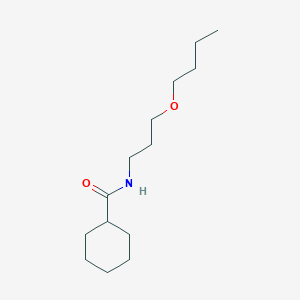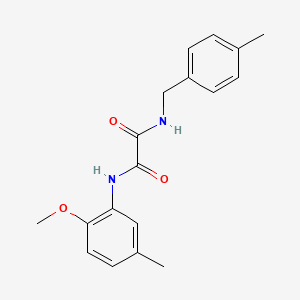
3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide, also known as ACPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide is not fully understood. However, it is believed that 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide acts as an inhibitor of enzymes that are involved in cancer cell proliferation. 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has also been shown to induce apoptosis, which is a programmed cell death mechanism that is activated in response to cellular stress.
Biochemical and Physiological Effects
3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has been shown to have both biochemical and physiological effects. Biochemically, 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide inhibits the activity of enzymes that are involved in cancer cell proliferation, leading to decreased cell growth and division. Physiologically, 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has been shown to induce apoptosis in cancer cells, leading to their death. 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide in lab experiments include its high purity and yield, as well as its potential applications in various fields. However, the limitations of using 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide in lab experiments include its low solubility in water, which may limit its use in aqueous environments, and its potential toxicity, which may require special handling and disposal procedures.
Orientations Futures
There are several future directions for research on 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of new anticancer agents. Another direction is to explore its potential applications in material science, particularly in the synthesis of metal-organic frameworks with enhanced gas storage and separation properties. Additionally, further research is needed to fully understand the mechanism of action of 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide involves the reaction of 1-adamantyl hydrazine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. The final product is obtained by the reaction of the resulting pyrazole with hydrazine hydrate and acetic anhydride. The synthesis method has been optimized to yield high purity and yield of 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide.
Applications De Recherche Scientifique
3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has shown promising activity against cancer cells, and it has been used as a starting point for the development of new anticancer agents. In material science, 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. In catalysis, 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has been used as a ligand for the synthesis of transition metal complexes, which have potential applications in organic synthesis.
Propriétés
IUPAC Name |
5-(1-adamantyl)-1H-pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c15-16-13(19)11-4-12(18-17-11)14-5-8-1-9(6-14)3-10(2-8)7-14/h4,8-10H,1-3,5-7,15H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFKNGJOSASFBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642480 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Adamantan-1-yl-2H-pyrazole-3-carboxylic acid hydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-butoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5156045.png)
![2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline]](/img/structure/B5156053.png)

amino]-2-propanol trihydrochloride](/img/structure/B5156063.png)


![4-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]thiomorpholine](/img/structure/B5156099.png)
![3-[(4-amino-2-methylpyrimidin-1-ium-5-yl)methyl]-1,3-benzothiazol-3-ium dichloride](/img/structure/B5156103.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(methyl)amine](/img/structure/B5156106.png)

![4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5156133.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5156135.png)
![isopropyl 5-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5156143.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5156148.png)